molecular formula C22H22ClN7 B2633338 N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946289-20-9

N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2633338
CAS RN: 946289-20-9
M. Wt: 419.92
InChI Key: WNVYXFZHIIDCNZ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic compound. It has a molecular formula of C33H41ClN8O2 . This compound has been studied for its potential therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 617.2 g/mol . It includes a pyrazolo[3,4-d]pyrimidin-4-amine core, which is connected to a phenyl ring and a 4-methylpiperazin-1-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 617.2 g/mol and a molecular formula of C33H41ClN8O2 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available literature.

Scientific Research Applications

ALK Inhibition

Anaplastic lymphoma kinase (ALK) is a validated therapeutic target for treating non-small cell lung cancer (NSCLC). Researchers have synthesized a series of 1,3,5-triazine derivatives, among which 4-(4-methylpiperazino)aniline derivatives have shown promise as potent and selective ALK inhibitors. These compounds could play a crucial role in personalized cancer therapy .

Morita–Baylis–Hillman Reaction

The synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones (as dihydrochlorides) involves an unusual version of the Morita–Baylis–Hillman reaction. This reaction pathway provides access to chromenone derivatives with potential biological activities. The compound’s unique structure makes it interesting for further exploration in medicinal chemistry .

properties

IUPAC Name

N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7/c1-28-11-13-29(14-12-28)22-26-20(25-17-9-7-16(23)8-10-17)19-15-24-30(21(19)27-22)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVYXFZHIIDCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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